![molecular formula C19H22N6O2 B5572659 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

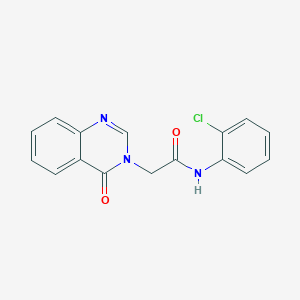

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions starting from basic aromatic or heteroaromatic compounds. For instance, the design, synthesis, and crystal structure analysis of similar compounds have been described, where intermediates are prepared through a series of condensation reactions, followed by specific substitutions and modifications to achieve the desired product (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray crystallography and density functional theory (DFT) calculations. The crystal structure determination reveals the spatial arrangement of atoms within the compound, which is crucial for understanding its chemical behavior and interaction with biological targets. For example, studies have shown the crystal structure belonging to specific space groups, with detailed bond lengths and angles obtained via DFT closely matching X-ray diffraction values (Huang et al., 2020).

Applications De Recherche Scientifique

Radiolabelled Angiotensin II Antagonists for Imaging

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide and related compounds have been explored for their potential in medical imaging, particularly in the context of angiotensin II, AT1 receptor imaging. [11C]L-159,884, a closely related compound, has shown promise as a potent and selective ligand for the AT1 receptor, highlighting the relevance of such molecules in developing radiotracers for diagnostic purposes (Hamill et al., 1996).

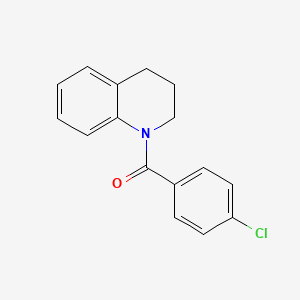

Antiproliferative Activity against Cancer Cell Lines

Research into structurally similar compounds has uncovered significant antiproliferative activities. For example, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated marked inhibition against various human cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. This suggests potential applications in cancer therapy, focusing on targeted treatment strategies (Huang et al., 2020).

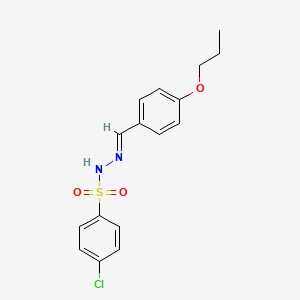

Development of Anti-Inflammatory and Analgesic Agents

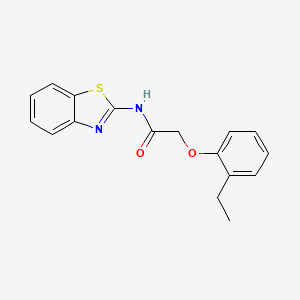

Compounds derived from visnaginone and khellinone, which share structural motifs with N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide, have been synthesized and shown to have COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This opens up avenues for the development of new therapeutic agents in the management of inflammation and pain (Abu‐Hashem et al., 2020).

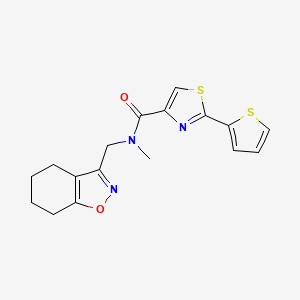

Exploration in Antimicrobial Compounds

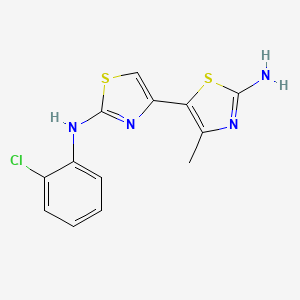

A series of derivatives incorporating a thiazole ring and related to N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide have been synthesized and screened for antimicrobial activity. These studies have identified compounds with significant inhibitory action against a range of bacteria and fungi, suggesting potential applications in treating microbial infections (Desai et al., 2013).

Antifungal Applications

Synthesized derivatives have shown promising antifungal effects against various types of fungi, including Aspergillus terreus and Aspergillus niger. This suggests potential utility in developing antifungal agents to address fungal infections (Jafar et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-13-14(2)25(12-24-13)18-10-17(22-11-23-18)20-7-8-21-19(26)15-5-4-6-16(9-15)27-3/h4-6,9-12H,7-8H2,1-3H3,(H,21,26)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNMPFTWUKPMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCNC(=O)C3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-tert-butylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5572576.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

![N-[(5-cyano-1,4-dimethyl-2,6-dioxo-1,6-dihydro-3(2H)-pyridinylidene)methyl]acetamide](/img/structure/B5572666.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)